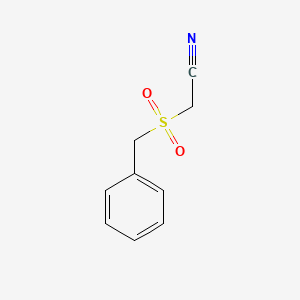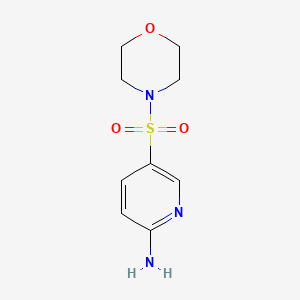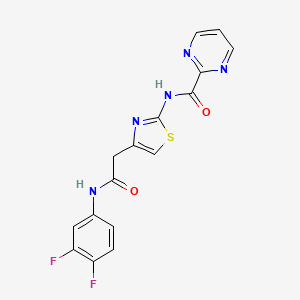![molecular formula C21H22N2O5 B2508819 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide CAS No. 898411-75-1](/img/structure/B2508819.png)
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related isoquinoline derivatives is described in the first paper, where (Z)-2-(2-Acetyl-2H-isoquinolin-1-ylidene)acetamides are synthesized from 2-vinylbenzonitrile derivatives . The process involves a key iodine-mediated 6-endo cyclization step. This method could potentially be adapted for the synthesis of 2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide by modifying the starting materials and reaction conditions to introduce the methoxy groups and the specific acetamide moiety.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is characterized by the presence of a nitrogen-containing heterocyclic core, which is a common feature in many biologically active compounds. The presence of substituents, such as methoxy groups, can significantly influence the molecule's electronic properties and, consequently, its biological activity .
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives can be influenced by the substituents present on the ring system. In the case of the compound , the methoxy groups may affect its reactivity in electrophilic aromatic substitution reactions. Additionally, the acetamide moiety could be involved in reactions typical for carboxylic acid derivatives, such as nucleophilic acyl substitution .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be expected to include moderate solubility in organic solvents due to the presence of methoxy groups, which can engage in hydrogen bonding. The compound's melting point, boiling point, and stability would be influenced by the rigidity of the isoquinoline ring system and the electronic effects of the substituents .
In the second paper, the synthesis of quinazolinone derivatives with potential anti-cancer activity is discussed . These compounds are structurally distinct from the compound of interest but share some common features, such as the presence of an amide group and aromatic systems. The synthesis methods described, including the use of dicyclohexylcarbodiimide (DCC) and azide coupling, could provide insights into potential synthetic routes for related compounds.
Relevant Case Studies
Although the provided papers do not include case studies directly related to the compound of interest, the second paper does discuss the evaluation of cytotoxic activity against cancer cell lines . This suggests that similar isoquinoline derivatives could be evaluated for their biological activity in a comparable manner, providing a potential case study for the compound .
Aplicaciones Científicas De Investigación
Structural Aspects and Properties
Research has delved into the structural aspects of amide-containing isoquinoline derivatives, focusing on their interactions with mineral acids and the formation of gels and crystalline solids. These studies offer insights into the molecular structures and potential applications of similar compounds in material science and pharmaceuticals. For example, certain derivatives have been observed to form complexes with enhanced fluorescence emission, suggesting applications in bioimaging and sensors (A. Karmakar, R. Sarma, J. Baruah, 2007).
Antitumor Activity
Methoxy-indolo[2,1‐a]isoquinolines and their derivatives have been synthesized and tested for cytostatic activity, demonstrating significant inhibition of cell proliferation in specific cancer cell lines. These findings indicate the potential of such compounds in developing new anticancer therapies (R. Ambros, S. Angerer, W. Wiegrebe, 1988).
Pharmacological Inhibition in Osteoarthritis
A particular study identified a compound that targets MMP and ADAMTS enzymes, which play critical roles in the progression of osteoarthritis. This compound demonstrated the ability to attenuate the expression of matrix-degrading enzymes in chondrosarcoma cells, suggesting a potential therapeutic avenue for early-stage osteoarthritis management (J. Inagaki, Airi Nakano, O. Hatipoglu, et al., 2022).
Environmental Degradation Studies
Research on the photodegradation of chloroacetamide herbicides, including compounds structurally related to the query, in water has shown that the degradation processes are influenced by soil minerals and pH conditions. This is crucial for understanding the environmental fate and potential pollution mitigation strategies for similar compounds (R. Mathew, Shahamat U. Khan, 1996).
Propiedades
IUPAC Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5/c1-26-13-12-23-11-10-15-16(21(23)25)6-5-9-18(15)28-14-20(24)22-17-7-3-4-8-19(17)27-2/h3-11H,12-14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFYFKYLOWAEER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2-Fluorophenyl)methylthio]-3-(trifluoromethyl)-1,2,4-triazole-4-ylamine](/img/structure/B2508736.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2508737.png)

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)
![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B2508741.png)
![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)
![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)
![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)


![N-[3-(7-Methyl-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2508759.png)